Methyl Blue
Overview
Description
Methyl Blue, also known as aniline blue, is a synthetic dye primarily used in histology and mycology for staining purposes. It is a component of the lactophenol cotton blue solution, which is widely used for the microscopic examination and identification of fungi. The dye binds to the chitin in fungal cell walls, providing a clear blue color that enhances the visibility of fungal structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cotton blue involves the synthesis of aniline blue, which is derived from aniline through a series of chemical reactions. The process typically includes sulfonation and oxidation steps. The synthetic route can be summarized as follows:
Sulfonation: Aniline is treated with sulfuric acid to produce sulfanilic acid.
Oxidation: Sulfanilic acid is then oxidized to form aniline blue.
Industrial Production Methods: In industrial settings, the production of cotton blue involves large-scale chemical reactors where the sulfonation and oxidation reactions are carefully controlled to ensure high yield and purity. The final product is then purified and dried to obtain the dye in its solid form .
Chemical Reactions Analysis
Types of Reactions: Methyl Blue undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different derivatives.
Reduction: Reduction reactions can alter the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups into the dye molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of aniline blue with altered color properties and solubility characteristics .
Scientific Research Applications
Methyl Blue has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Essential for staining fungal structures in mycology.
Medicine: Utilized in histological staining to identify fungal infections.
Industry: Employed in the textile industry for dyeing fabrics
Mechanism of Action
The mechanism of action of cotton blue involves its binding to chitin, a key component of fungal cell walls. The dye’s aniline groups interact with the chitin, resulting in a strong blue coloration that highlights fungal structures under a microscope. This binding is facilitated by the dye’s affinity for the polysaccharide chains in chitin .
Comparison with Similar Compounds
Methylene Blue: Another synthetic dye used for staining and as a redox indicator.
Crystal Violet: Used in Gram staining for bacterial classification.
Safranin: Commonly used in histology for counterstaining.
Uniqueness of Cotton Blue: Methyl Blue is unique in its specific binding to chitin, making it particularly useful for identifying fungal structures. Unlike methylene blue and crystal violet, which have broader applications, cotton blue’s specificity for chitin provides a distinct advantage in mycological studies .
Properties
IUPAC Name |
disodium;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPLVIGCWWTHFH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)[O-])C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27N3Na2O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214360 | |
Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark-blue powder; [Hawley] | |
Record name | Methyl blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
28983-56-4, 6415-98-1 | |
Record name | Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium [[4-[bis[4-[(sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium 4-[[4-[bis[4-[(4-sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cotton blue binds to chitin, a polysaccharide present in the cell walls of fungi. This binding results in a deep blue staining of fungal structures, allowing for clear visualization under a microscope [, , ].
ANone: The molecular formula of cotton blue is C36H27N3Na2O9S2, and its molecular weight is 737.7 g/mol.
A: While the provided papers do not offer specific spectroscopic data for cotton blue, its absorbance properties have been studied. Research suggests that methanolic extracts of Hibiscus sabdariffa, proposed as an alternative stain, show higher absorbance values than LPCB at various wavelengths (400-640 nm) [, ].
A: Cotton blue, particularly LPCB, is compatible with various microscopic preparations. It is used with Scotch tape preparations [, ], slide mounts [], and touch-tape slides [] for fungal visualization.
A: While primarily used for fungal visualization, cotton blue has also been explored for staining polysaccharides in bacterial samples. Research shows that LPCB staining on Gram-stained slides can reveal capsular polysaccharides and bacterial slime, which are not visible with Gram staining alone [].
A: The phenol component in LPCB is carcinogenic, raising concerns about its safety in laboratory settings []. This has spurred research into safer alternatives, such as the aforementioned Hibiscus sabdariffa extracts [, ].
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